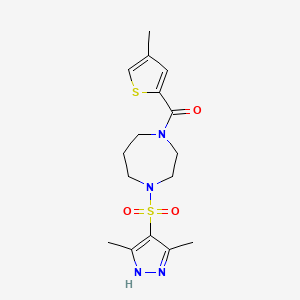
(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C16H22N4O3S2 and its molecular weight is 382.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methylthiophen-2-yl)methanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological profiles, including anti-inflammatory, antioxidant, and cytotoxic properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole ring, a sulfonyl group, and a diazepane moiety. Its molecular formula is C15H20N4O2S with a molecular weight of approximately 320.41 g/mol. The presence of the 3,5-dimethyl pyrazole moiety is particularly significant as pyrazoles are known for their diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that compounds containing the pyrazole scaffold exhibit significant anti-inflammatory properties. For instance, derivatives similar to the target compound have shown IC50 values ranging from 54.65 µg/mL to 69.15 µg/mL in various assays against inflammatory markers . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
2. Antioxidant Properties
Molecular docking studies suggest that pyrazole derivatives can act as effective antioxidants. These compounds have been shown to scavenge free radicals and protect cellular components from oxidative damage . The antioxidant activity is linked to the ability of these compounds to donate electrons or hydrogen atoms.
3. Cytotoxic Effects
Cytotoxicity assays conducted on cell lines such as SH-SY5Y and C6 have demonstrated that related pyrazole compounds can induce apoptosis in cancer cells. The IC50 values for some derivatives ranged from 5.00 µM to 29.85 µM, indicating potent activity against specific cancer types . This selectivity is crucial for developing targeted cancer therapies.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Pyrazole Derivative A | Anti-inflammatory | 54.65 µg/mL | |
| Pyrazole Derivative B | Cytotoxic (SH-SY5Y) | 5.00 µM | |
| Pyrazole Derivative C | Antioxidant | N/A |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymes : Many pyrazole derivatives inhibit enzymes involved in inflammation and cell proliferation.
- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways that regulate apoptosis and inflammation.
特性
IUPAC Name |
[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-11-9-14(24-10-11)16(21)19-5-4-6-20(8-7-19)25(22,23)15-12(2)17-18-13(15)3/h9-10H,4-8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIZEJPDYYBRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCN(CC2)S(=O)(=O)C3=C(NN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














